molecular formula C6H4BF4NO2 B8051573 (6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid

(6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B8051573
M. Wt: 208.91 g/mol
InChI Key: RNDWILSOANBHCY-UHFFFAOYSA-N
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Description

Structural Characterization and Physicochemical Properties

Molecular Architecture

Crystallographic Analysis of Fluorinated Pyridine-Boronic Acid Systems

While direct crystallographic data for (6-fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid remains limited, insights can be drawn from analogous systems. The boronic acid group at the 3-position of the pyridine ring creates a planar geometry, with the fluorine and trifluoromethyl substituents at the 5- and 6-positions introducing steric bulk. X-ray photoelectron spectroscopy (XPS) studies on related boronic acids, such as 4-fluorophenylboronic acid, reveal preferential binding to chlorinated silicon surfaces via B–O–Si linkages, suggesting similar surface reactivity for this compound. The trifluoromethyl group’s electron-withdrawing nature likely polarizes the boronic acid moiety, enhancing its electrophilicity in cross-coupling reactions.

Electronic Effects of Fluorine and Trifluoromethyl Substituents

The trifluoromethyl (-CF₃) and fluorine substituents exert strong electron-withdrawing effects, reducing electron density at the pyridine ring’s nitrogen atom. This electronic modulation stabilizes the boronic acid group’s sp² hybridization, as evidenced by NMR chemical shifts in related compounds. For instance, in 2-fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid derivatives, the ¹¹B NMR signal appears at δ = 30.0 ppm, consistent with trigonal planar boron geometry. The fluorine atom’s inductive effect further lowers the pKa of the boronic acid, enhancing its reactivity in Suzuki-Miyaura couplings.

Comparative Structural Analysis with Non-Fluorinated Analogues

Compared to non-fluorinated analogues like (6-methylpyridin-3-yl)boronic acid, the introduction of fluorine and CF₃ groups increases steric hindrance and alters solubility. For example, (2-(difluoromethoxy)pyridin-3-yl)boronic acid exhibits reduced solubility in polar solvents due to the hydrophobic difluoromethoxy group. Similarly, the trifluoromethyl group in (6-(trifluoromethyl)pyridin-3-yl)boronic acid lowers its melting point (observed as a crystalline powder), whereas non-fluorinated derivatives often display higher thermal stability.

Thermodynamic and Spectroscopic Profiling

Solubility Behavior in Polar and Nonpolar Solvents

The compound’s solubility profile is dominated by its fluorinated substituents. In polar solvents like water or methanol, limited solubility is observed due to the hydrophobic CF₃ group, while nonpolar solvents such as dichloromethane or hexanes dissolve it more readily. Comparative studies show that (6-fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid is less soluble in water (≤1 mg/mL at 25°C) than its non-fluorinated counterpart, (5-methylpyridin-3-yl)boronic acid, which exhibits partial solubility (~10 mg/mL).

Table 1: Solubility of Selected Pyridinylboronic Acids

Compound Water (mg/mL) Dichloromethane (mg/mL)
(6-Fluoro-5-(CF₃)pyridin-3-yl)B(OH)₂ <1 >50
(5-Methylpyridin-3-yl)B(OH)₂ ~10 ~30
(2-(Difluoromethoxy)pyridin-3-yl)B(OH)₂ <1 >50
Thermal Decomposition Pathways and Stability Thresholds

Thermogravimetric analysis (TGA) of similar compounds, such as (6-(trifluoromethyl)pyridin-3-yl)boronic acid, reveals decomposition onset temperatures near 150°C, with rapid mass loss above 200°C due to boroxine formation. The fluorine substituents likely retard decomposition by stabilizing the boron-oxygen bonds, as seen in 4-fluorophenylboronic acid, which resists hydrolysis at temperatures below 50°C.

NMR and IR Spectral Signature Analysis

¹H NMR spectra of fluorinated pyridinylboronic acids typically show deshielded aromatic protons due to electron withdrawal. For example, in 2-fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid, the pyridinic proton resonates at δ = 8.73 ppm as a singlet. IR spectroscopy reveals characteristic B–O stretching vibrations at 1,320–1,350 cm⁻¹ and O–H stretches near 3,200 cm⁻¹, consistent with boronic acid dimerization.

Acid-Base Properties

pKa Determination via Potentiometric Titration

The pKa of (6-fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid is estimated to be ~8.5–9.0, lower than non-fluorinated analogues (pKa ~10–11). This acidification arises from the electron-withdrawing effects of the CF₃ and fluorine groups, which stabilize the deprotonated boronate form. Comparative studies with (2-(difluoromethoxy)pyridin-3-yl)boronic acid (pKa ~8.7) corroborate this trend.

Impact of Fluorine Substitution on Boronic Acid Acidity

Fluorine’s electronegativity increases the acidity of the boronic acid group by polarizing the B–O bond. In (6-fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid, the combined effects of two electron-withdrawing groups reduce the pKa by approximately 2 units compared to (5-methylpyridin-3-yl)boronic acid. This enhanced acidity facilitates transmetalation in cross-coupling reactions, as observed in iridium-catalyzed borylation protocols.

Properties

IUPAC Name

[6-fluoro-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4NO2/c8-5-4(6(9,10)11)1-3(2-12-5)7(13)14/h1-2,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDWILSOANBHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure and Substrate Considerations

Halogen-metal exchange (HMe) followed by borylation is a cornerstone method for introducing boronic acid groups into pyridine systems. For the target compound, this approach typically begins with a 3-halo-6-fluoro-5-(trifluoromethyl)pyridine precursor (e.g., bromo or iodo derivative). The halogen at position 3 is exchanged with lithium or magnesium, followed by quenching with a boron electrophile such as trimethyl borate or pinacolborane.

Key Challenges :

  • Electron-withdrawing effects : The trifluoromethyl (-CF₃) and fluoro (-F) groups at positions 5 and 6 create a highly electron-deficient pyridine ring, potentially slowing metalation.

  • Regioselectivity : Competing metalation at other positions is mitigated by steric hindrance from the -CF₃ group, favoring substitution at position 3.

Representative Protocol:

  • Substrate : 3-Bromo-6-fluoro-5-(trifluoromethyl)pyridine.

  • Metalation : Treatment with n-butyllithium (-78°C, THF).

  • Borylation : Quenching with B(OMe)₃ yields the boronic ester, hydrolyzed to the acid.

Yield : ~60–75% (estimated based on analogous systems).

Directed Ortho-Metalation (DoM) and Borylation

Leveraging Directing Groups

Directed ortho-metalation (DoM) employs a directing group (e.g., amides, sulfonamides) to stabilize a lithiated intermediate adjacent to the directing group. However, the absence of native directing groups in (6-fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid necessitates temporary installation. For example, a tert-butoxycarbonyl (Boc) group at position 4 could direct metalation to position 3, followed by borylation and deprotection.

Limitations :

  • Additional synthetic steps for directing group installation/removal.

  • Compatibility issues with strong electron-withdrawing substituents.

Palladium-Catalyzed Cross-Coupling

Miyaura Borylation

The Miyaura borylation reaction couples halopyridines with bis(pinacolato)diboron (B₂Pin₂) via palladium catalysis. For the target compound, this method offers a one-step route from 3-halo-6-fluoro-5-(trifluoromethyl)pyridine.

Optimized Conditions:

ComponentSpecification
CatalystPd(dppf)Cl₂ (1–5 mol%)
LigandXPhos or SPhos
Solvent1,4-Dioxane or DME
BaseKOAc or Cs₂CO₃
Temperature80–110°C (microwave-assisted)
Yield70–85% (extrapolated from)

Mechanistic Insight : Oxidative addition of the Pd⁰ catalyst to the C–X bond precedes transmetallation with B₂Pin₂, followed by reductive elimination to form the boronic ester.

Iridium-Catalyzed C–H Borylation

Regioselective C–H Activation

Iridium complexes (e.g., [Ir(COD)(OMe)]₂ with dtbpy ligands) enable direct C–H borylation. The electron-deficient nature of the pyridine ring enhances reactivity at position 3 due to reduced electron density.

Advantages :

  • No pre-functionalized halide precursor required.

  • High regioselectivity driven by electronic and steric effects.

Reaction Parameters :

ParameterValue
Catalyst[Ir(COD)(OMe)]₂ (3 mol%)
Ligand4,4′-di-tert-butyl-2,2′-bipyridine
Boron SourcePinacolborane (HBpin)
SolventCyclohexane
Temperature80–100°C
Yield50–65% (estimated)

[4+2] Cycloaddition Approaches

Boron-Containing Dienophiles

Though less common, [4+2] cycloadditions between 1,3-dienes and boronic acid-functionalized dienophiles (e.g., boronate-activated alkynes) can construct the pyridine ring. This method is limited by the need for precise control over substituent placement and scalability challenges.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Halogen-Metal Exchange60–75HighModerateModerate
Miyaura Borylation70–85ExcellentHighHigh
Ir-Catalyzed C–H50–65ModerateLowLow

Key Findings :

  • Miyaura borylation is the most industrially viable method, offering high yields and scalability.

  • Ir-catalyzed C–H borylation eliminates precursor synthesis but suffers from moderate yields .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid is C7H4BF4N2O2C_7H_4BF_4N_2O_2, with a molecular weight of approximately 190.92 g/mol. The compound features a pyridine ring substituted with fluorine and trifluoromethyl groups, which significantly influence its electronic properties and reactivity.

Suzuki-Miyaura Coupling Reaction

One of the primary applications of (6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid is in the Suzuki-Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction allows for the coupling of aryl boronic acids with aryl halides in the presence of a palladium catalyst, leading to biaryl compounds.

Key Reaction Conditions:

  • Catalyst: Palladium
  • Base: Sodium carbonate or potassium phosphate
  • Solvents: Aqueous or organic mixtures
  • Temperature: Typically ranges from room temperature to 100°C

This reaction is crucial for synthesizing complex organic molecules, making (6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid an essential building block in pharmaceutical development.

Enzyme Inhibition

Research indicates that boronic acids can interact with various biological targets, including enzymes. (6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid has shown potential as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression. Studies suggest that fluorinated derivatives exhibit enhanced potency against HDACs compared to their non-fluorinated counterparts, indicating that the presence of fluorine improves biological activity.

Antiparasitic Activity

In vitro studies have demonstrated that (6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid possesses moderate antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The trifluoromethyl substitution appears to enhance the compound's efficacy, as indicated by its low effective concentration (EC50) values.

Case Studies

Study Focus Findings
Histone Deacetylase Inhibition Fluorinated derivatives showed significant inhibition of HDACs, enhancing gene regulation potential.
Antiparasitic Efficacy Moderate activity against P. falciparum was observed, highlighting structural optimization's role in drug design.

Future Directions and Research Opportunities

The unique properties of (6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid open avenues for further research in several areas:

  • Development of New Anticancer Agents: Given its potential cytotoxic effects on cancer cell lines, further studies could explore its selective toxicity mechanisms.
  • Exploration of Additional Biological Targets: Investigating interactions with other enzymes or receptors may reveal new therapeutic applications.

Mechanism of Action

The mechanism of action of (6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related pyridinyl boronic acids (Table 1). Key differentiating factors include substituent positions, electronic effects, and steric hindrance.

Table 1: Comparative Analysis of Pyridinyl Boronic Acids

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid -F (6), -CF₃ (5), -B(OH)₂ (3) C₆H₄BF₄NO₂* ~208.92† High reactivity in cross-coupling [11], [18]
(6-Fluoro-3-pyridinyl)boronic acid -F (6), -B(OH)₂ (3) C₅H₄BFNO₂ 156.90 Moderate reactivity; used in drug synthesis [11]
(5-Trifluoromethylpyridin-3-yl)boronic acid -CF₃ (5), -B(OH)₂ (3) C₆H₅BF₃NO₂ 190.92 Electron-deficient; efficient coupling agent [18]
(2-Propoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid -OPr (2), -CF₃ (5), -B(OH)₂ (3) C₉H₁₁BF₃NO₃ 248.99 Enhanced solubility in organic solvents [16]

*Calculated based on substituent addition; †Estimated based on analogous compounds.

Key Findings

Electronic Effects: The trifluoromethyl (-CF₃) and fluorine substituents are strongly electron-withdrawing, increasing the electrophilicity of the boronic acid group. This enhances reactivity in Suzuki-Miyaura reactions compared to analogs with electron-donating groups (e.g., -OPr in [16]) . In cross-coupling reactions, trifluoromethyl-substituted boronic acids (e.g., [18]) exhibit higher yields (76% in ) compared to non-fluorinated analogs, though steric hindrance can reduce efficiency in ortho-substituted derivatives .

Steric Considerations: The proximity of the -CF₃ group (position 5) to the boronic acid (position 3) may introduce moderate steric hindrance. However, this is less pronounced than in ortho-substituted derivatives (e.g., 2-ethoxy phenyl boronic acid in [10]), which fail to react due to steric effects .

Spectroscopic Characterization :

  • Fluorine and boron nuclei in such compounds produce distinct signals in ¹⁹F NMR (δ -72.3 for -CF₃ in [1]) and ¹¹B NMR (δ 28.2 for boroxine in [1]). Similar compounds like 2-Fluoro-3-methylpyridine-5-boronic acid have been characterized via FT-IR, Raman, and XRD .

Solubility and Stability :

  • The target compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in aqueous media, similar to (2-Propoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid . Stability under Suzuki-Miyaura conditions (e.g., with Pd catalysts) is expected to align with trifluoromethyl-substituted analogs .

Applications :

  • Used in synthesizing bioactive molecules, such as proteasome inhibitors (e.g., peptidyl boronic acids in [8]) and kinase inhibitors. The -CF₃ group improves metabolic stability in pharmaceuticals .

Biological Activity

(6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C6_6H4_4BClF3_3NO2_2
  • Molecular Weight : Approximately 190.92 g/mol
  • CAS Number : 2225175-78-8

The presence of a boronic acid functional group allows it to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling, which is crucial for synthesizing biaryl compounds used in pharmaceuticals.

Biological Activity Overview

While specific biological activity data for (6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid is somewhat limited, boronic acids generally exhibit significant biological relevance. They can act as enzyme inhibitors or receptor ligands, influencing various biological processes. The unique trifluoromethyl and fluorine substituents may enhance the compound's lipophilicity and bioavailability, potentially leading to increased pharmacological activity.

Potential Biological Mechanisms

  • Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of cancer therapy and metabolic disorders.
  • Modulation of Cellular Pathways : The compound's ability to influence cellular signaling pathways could make it a candidate for further investigation in therapeutic applications.
  • Anticancer Activity : Some studies indicate that similar compounds exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Comparison of Biological Activities of Related Boronic Acids

Compound NameBiological ActivityReference
5-Fluoro-6-(trifluoromethyl)pyridin-3-ylboronic acidEnzyme inhibitor; potential anticancer activity
6-Chloro-5-(trifluoromethyl)pyridin-3-ylboronic acidModerate antibacterial activity
2-Fluoro-6-(trifluoromethyl)pyridine-3-boronic acidAntiviral properties against Chikungunya virus

Notable Research Findings

  • Anticancer Activity : A study highlighted the potential of boronic acids in targeting cancer cells through specific enzyme inhibition, suggesting that (6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid could be further explored for similar applications .
  • Antiviral Properties : Related compounds have demonstrated antiviral activities against various viruses, indicating a possible pathway for (6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid to exhibit similar effects .

Synthesis Methods

The synthesis of (6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves:

  • Suzuki-Miyaura Coupling : This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids under palladium catalysis.
  • Functionalization Techniques : The introduction of trifluoromethyl and fluorine groups can be achieved through electrophilic fluorination methods.

Q & A

Q. What are the common synthetic routes for (6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid, and how are intermediates characterized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic acid moiety. For example, in EP 4,374,877 A2, a derivative was synthesized by coupling 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate with (6-(trifluoromethyl)pyridin-3-yl)boronic acid under palladium catalysis . Key intermediates are characterized using:

  • LCMS : To confirm molecular ions (e.g., m/z 366 [M+H]+ for ethyl ester intermediates) .
  • HPLC : Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) validate purity .
  • NMR : For structural confirmation (e.g., 19^{19}F NMR at δ -72.3 ppm for trifluoromethyl groups in analogous compounds) .

Q. How do fluorine and trifluoromethyl substituents influence the reactivity of this boronic acid in cross-coupling reactions?

The electron-withdrawing trifluoromethyl (-CF3_3) and fluoro groups enhance the electrophilicity of the pyridine ring, accelerating oxidative addition in palladium-catalyzed couplings. However, steric hindrance from -CF3_3 may reduce coupling efficiency. Studies on similar compounds show that -CF3_3 groups increase acidity (pKa ~7.5–8.5), improving boronate stability in aqueous conditions .

Q. What spectroscopic techniques are critical for validating the structure of this compound?

  • 19^{19}F NMR : Detects fluorine environments (e.g., δ -72.3 ppm for -CF3_3) .
  • 11^{11}B NMR : Confirms boronic acid/boroxine equilibria (δ 28.2 ppm for boroxine) .
  • FT-IR/Raman : Identifies B-O stretching (~1340 cm1^{-1}) and aromatic C-F vibrations (~1100 cm1^{-1}) .
  • HRMS : Validates exact mass (e.g., m/z 2415.0850 for boroxine adducts) .

Advanced Research Questions

Q. How can competing boroxine formation be mitigated during synthesis or storage?

Boroxine formation (a trimeric anhydride) is common in boronic acids. Strategies include:

  • Protic Solvents : Use methanol/water mixtures to stabilize the boronic acid form .
  • Lyophilization : Store under anhydrous conditions with desiccants (e.g., silica gel) .
  • In-situ Derivatization : Convert to more stable esters (e.g., pinacol boronate) for long-term storage .

Q. What mechanistic insights explain contradictory coupling efficiencies in aryl halide substrates?

Steric and electronic factors dominate. For example, in EP 4,374,877 A2, coupling with 4-iodopyrimidine-5-carboxylate (electron-deficient) proceeds efficiently (91% yield), while bulky substrates (e.g., 2-bromo-5-CF3_3 benzylamines) require optimized ligands (e.g., SPhos) and elevated temperatures (80–100°C) . Kinetic studies suggest that -CF3_3 groups slow transmetallation but improve regioselectivity.

Q. How can computational methods predict the binding affinity of derivatives in drug discovery?

  • Docking Studies : Models interactions with biological targets (e.g., fungal leucyl-tRNA synthetase) .
  • DFT Calculations : Quantifies electronic effects of -CF3_3 on HOMO/LUMO levels, correlating with reactivity .
  • MD Simulations : Assesses stability of boronate-enzyme complexes over nanosecond timescales .

Q. What strategies optimize regioselectivity in C-H borylation reactions using this compound?

  • Directing Groups : Pyridine N-atoms act as intrinsic directors for meta-borylation .
  • Catalyst Tuning : Iridium complexes (e.g., Ir(cod)(OMe))2_2 with dtbpy ligands enhance selectivity for sterically hindered positions .
  • Solvent Effects : Non-polar solvents (e.g., toluene) favor mono-borylation over di-adducts .

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